4-Ethoxy-1,2-dimethoxybenzene
Overview
Description
4-Ethoxy-1,2-dimethoxybenzene is an organic compound with the molecular formula C10H14O3. It is a derivative of benzene, characterized by the presence of ethoxy and dimethoxy functional groups attached to the aromatic ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethoxy-1,2-dimethoxybenzene can be synthesized through several methods, including:
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Electrophilic Aromatic Substitution: For example, starting with 1,2-dimethoxybenzene, an ethoxy group can be introduced using ethyl bromide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) .
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Friedel-Crafts Alkylation: : This method involves the alkylation of benzene derivatives using alkyl halides and a Lewis acid catalyst. For instance, 1,2-dimethoxybenzene can be reacted with ethyl chloride in the presence of AlCl3 to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale electrophilic aromatic substitution or Friedel-Crafts alkylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-1,2-dimethoxybenzene undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) .
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Reduction: : Reduction reactions can convert the compound into its corresponding hydroxy derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .
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Substitution: : The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with halogens in the presence of a catalyst can yield halogenated derivatives .
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Halogens (Cl2, Br2), Lewis acids (AlCl3)
Major Products
Oxidation: Quinones, carboxylic acids
Reduction: Hydroxy derivatives
Substitution: Halogenated derivatives
Scientific Research Applications
4-Ethoxy-1,2-dimethoxybenzene has several scientific research applications, including:
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Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions .
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Biology: : The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties .
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Medicine: : Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals .
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Industry: : It is used in the production of fragrances, flavors, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 4-ethoxy-1,2-dimethoxybenzene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile or nucleophile in chemical reactions, depending on the reaction conditions. Its effects are mediated through the formation of reactive intermediates, such as carbocations or radicals, which then undergo further transformations to yield the final products .
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethoxybenzene: Lacks the ethoxy group, making it less reactive in certain substitution reactions.
4-Methoxy-1,2-dimethoxybenzene: Similar structure but with a methoxy group instead of an ethoxy group, leading to different reactivity and properties.
4-Ethoxy-1,2-dihydroxybenzene: Contains hydroxy groups instead of methoxy groups, resulting in different chemical behavior.
Uniqueness
4-Ethoxy-1,2-dimethoxybenzene is unique due to the presence of both ethoxy and methoxy groups, which confer distinct electronic and steric effects on the benzene ring. These effects influence its reactivity and make it a valuable compound for various chemical transformations and applications .
Properties
IUPAC Name |
4-ethoxy-1,2-dimethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-4-13-8-5-6-9(11-2)10(7-8)12-3/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKBMHJHUPHFMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60613716 | |
Record name | 4-Ethoxy-1,2-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60613716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41827-16-1 | |
Record name | 4-Ethoxy-1,2-dimethoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41827-16-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethoxy-1,2-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60613716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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